molecular formula C20H24N2O2 B12732309 Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester CAS No. 144055-26-5

Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester

Cat. No.: B12732309
CAS No.: 144055-26-5
M. Wt: 324.4 g/mol
InChI Key: MYPGWNLQXWVQBW-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester typically involves the reaction of benzoic acid derivatives with piperazine compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where benzoic acid is reacted with methanol under controlled conditions. The piperazine derivative is then introduced through a series of chemical reactions, often involving the use of solvents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce benzoic acid derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-, methyl ester: A simpler ester derivative of benzoic acid.

    Benzoic acid, 2-benzoyl-, methyl ester: Another ester derivative with a different substitution pattern.

    Benzoic acid, 2-methoxy-, methyl ester: An ester derivative with a methoxy group.

Uniqueness

Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

144055-26-5

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-[(4-benzylpiperazin-1-yl)methyl]benzoate

InChI

InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-18(19)16-22-13-11-21(12-14-22)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3

InChI Key

MYPGWNLQXWVQBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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